molecular formula C18H19F2N3O2 B2904748 2-((1-(2,4-difluorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one CAS No. 2309712-14-7

2-((1-(2,4-difluorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one

Cat. No.: B2904748
CAS No.: 2309712-14-7
M. Wt: 347.366
InChI Key: UTVVCGKSARQQBY-UHFFFAOYSA-N
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Description

2-((1-(2,4-difluorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyridazinone core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2,4-difluorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The initial step involves the reaction of 2,4-difluorobenzoyl chloride with piperidine to form 1-(2,4-difluorobenzoyl)piperidine.

    Alkylation: The piperidine intermediate is then alkylated with a suitable alkylating agent to introduce the methyl group at the 4-position of the piperidine ring.

    Cyclization: The alkylated intermediate undergoes cyclization with a hydrazine derivative to form the pyridazinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2,4-difluorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-((1-(2,4-difluorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.

    Biological Research: It is used as a tool compound to study receptor interactions and signal transduction pathways.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(2,4-difluorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(2,4-dichlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one
  • 2-((1-(2,4-difluorobenzoyl)piperidin-4-yl)methyl)-5-methylpyridazin-3(2H)-one
  • 2-((1-(2,4-difluorobenzoyl)piperidin-4-yl)methyl)-6-ethylpyridazin-3(2H)-one

Uniqueness

The uniqueness of 2-((1-(2,4-difluorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluorobenzoyl group enhances its lipophilicity and potential for receptor binding, while the pyridazinone core contributes to its biological activity.

Properties

IUPAC Name

2-[[1-(2,4-difluorobenzoyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O2/c1-12-2-5-17(24)23(21-12)11-13-6-8-22(9-7-13)18(25)15-4-3-14(19)10-16(15)20/h2-5,10,13H,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVVCGKSARQQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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